[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene
Description
Chemical Name: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene
IUPAC Name: Benzene, [[(1,1-dimethyl-3-butyn-1-yl)oxy]methyl]
CAS Registry Number: 1402615-91-1
Molecular Formula: C₁₃H₁₆O
Molecular Weight: 188.27 g/mol
Structural Features:
- A benzene ring substituted with a methoxy group containing a branched alkynyl chain (2-methyl-4-pentyn-2-yl).
- The alkynyl group introduces sp-hybridized carbons, influencing reactivity and electronic properties.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-methylpent-4-yn-2-yloxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-4-10-13(2,3)14-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
InChI Key |
HKXKPQACJXGFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene typically involves the reaction of benzyl alcohol with 2-methyl-4-pentyn-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: On an industrial scale, the production of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the [(2-methyl-4-pentyn-2-yl)oxy]methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles like halides, amines, or thiols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted benzene derivatives
Scientific Research Applications
Chemistry: In chemistry, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicinal chemistry, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could be harnessed for drug development.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Physicochemical Properties :
- Limited experimental data are available, but the compound’s structure suggests moderate polarity due to the ether linkage and aromatic ring. Its alkynyl substituent may lower boiling points compared to alkenyl analogs due to reduced molecular surface area .
Comparison with Structurally Similar Compounds
Compound A: 1,2-Bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene
Molecular Formula : C₂₃H₃₂O₃
Molecular Weight : 356.50 g/mol
Structural Features :
- Benzene ring with three alkenyl ether substituents (3-methylbut-2-en-1-yl groups).
- Lacks alkynyl bonds; features conjugated double bonds instead.
Key Differences :
- Reactivity: Compound A’s alkenyl groups participate in electrophilic addition reactions, whereas the target compound’s alkynyl group undergoes alkyne-specific reactions (e.g., Sonogashira coupling) .
- Biological Activity: Compound A is explicitly designed to inhibit melanogenesis (anti-pigmentation) in cosmetic applications, leveraging phenolic ethers for skin compatibility. The target compound’s alkynyl group may reduce skin penetration efficiency due to higher hydrophobicity .
- Synthesis : Both compounds use 3,4-dihydroxybenzaldehyde derivatives as precursors, but the target compound requires alkynylation steps, while Compound A employs alkylation with alkenyl bromides .
Compound B: 1,3-Dichloro-2-({4-[(2-chloro-4-methoxyphenoxy)methyl]benzyl}oxy)benzene (SC4)
Molecular Formula : C₂₁H₁₇Cl₃O₃
Molecular Weight : 433.72 g/mol
Structural Features :
- Dichlorinated benzene rings with methoxy and chlorophenoxy substituents.
- Contains ester-like linkages (benzyl ethers) and electron-withdrawing chlorine atoms.
Key Differences :
- Electronic Effects : SC4’s chlorine substituents create a strongly electron-deficient aromatic system, enhancing resistance to electrophilic substitution. The target compound’s alkynyl group provides electron-withdrawing character but less than chlorine .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges: The target compound’s alkynyl group requires specialized catalysts (e.g., palladium in Sonogashira coupling), increasing synthesis complexity compared to Compound A’s straightforward alkylation .
- Stability : Alkynyl ethers are prone to oxidative degradation under ambient conditions, whereas Compound A’s alkenyl ethers exhibit greater thermal stability .
- Biological Relevance: While Compound A has demonstrated melanogenesis inhibition, the target compound’s bioactivity remains unstudied.
Biological Activity
The compound [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, also known as 2-methylpent-4-yn-2-yloxymethylbenzene, is of significant interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | 2-methylpent-4-yn-2-yloxymethylbenzene |
| InChI Key | HKXKPQACJXGFSI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC#C)OCC1=CC=CC=C1 |
The biological activity of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can influence various biochemical pathways including:
- Signal Transduction: Modulating cellular responses to external stimuli.
- Metabolic Regulation: Affecting metabolic pathways and energy production.
- Gene Expression Modulation: Influencing transcription factors and gene expression patterns.
Research Findings
Recent studies have highlighted the compound's potential in medicinal chemistry:
- Enzyme Interactions: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene has been investigated for its ability to act as a probe in enzyme catalysis and inhibition studies. Its unique structure allows it to serve as a substrate or inhibitor for various enzymes involved in metabolic processes.
- Therapeutic Applications: Research suggests that derivatives of this compound may exhibit pharmacological activities, making them candidates for drug development aimed at treating conditions such as cancer and metabolic disorders.
- Case Studies: In vitro studies have demonstrated that compounds similar to [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene show anti-proliferative effects against tumor cells, indicating potential applications in oncology .
Comparative Analysis with Similar Compounds
The biological activity of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene can be compared with related compounds:
| Compound | Biological Activity |
|---|---|
| [(2-Methyl-4-pentyn-2-yl)oxy]ethanol | Moderate anti-inflammatory properties |
| [(2-Methyl-4-pentyn-2-yl)oxy]propane | Limited enzyme inhibition |
| [(2-Methyl-4-pentyn-2-yl)oxy]butane | Low cytotoxicity against cancer cells |
This comparison highlights the unique properties of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, particularly its enhanced stability and reactivity due to the presence of the benzene ring.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using a benzene derivative and a propargyl alcohol precursor. Key reagents include Lewis acids (e.g., AlCl₃) to activate the electrophilic substitution. The alkynyl group’s steric bulk necessitates controlled temperatures (0–25°C) to minimize side reactions. Post-synthesis, purification via column chromatography (hexane:ethyl acetate gradients) is critical to isolate the product .
- Optimization Tip : Adjusting solvent polarity (e.g., dichloromethane vs. toluene) and catalyst loading (5–10 mol%) can improve yields by 15–20% .
Q. Which spectroscopic techniques are most effective for characterizing [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene?
- Methodological Answer :
- ¹H/¹³C NMR : The methine proton adjacent to the alkyne (δ ~2.5–3.0 ppm) and aromatic protons (δ ~6.8–7.2 ppm) confirm substitution patterns. DEPT-135 distinguishes CH₂ and CH₃ groups in the pentynyl chain .
- IR Spectroscopy : The alkyne C≡C stretch (~2100–2260 cm⁻¹) and ether C-O-C stretch (~1100–1250 cm⁻¹) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula .
Q. What are the stability profiles of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene under varying pH and storage conditions?
- Methodological Answer : The compound is stable in pH 5–9 aqueous solutions but prone to hydrolysis in acidic (pH < 3) or basic (pH > 11) conditions. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent alkyne oxidation or photodegradation .
Advanced Research Questions
Q. How does the alkyne moiety in [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene participate in click chemistry or cycloaddition reactions?
- Methodological Answer : The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Optimize using CuSO₄·5H₂O (1 mol%) and sodium ascorbate (5 mol%) in THF/H₂O (4:1) at 50°C. Monitor via TLC for complete conversion .
- Advanced Tip : For strain-promoted cycloadditions (e.g., with azadibenzocyclooctynes), eliminate copper to reduce cytotoxicity in biological applications .
Q. How can conflicting reactivity data in literature (e.g., competing substitution vs. elimination pathways) be resolved experimentally?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, base strength). For example, in SN2 reactions with NaH (strong base), elimination dominates above 60°C, while weaker bases (K₂CO₃) favor substitution at 25°C .
- Validation : Kinetic studies (e.g., pseudo-first-order rate constants) and DFT calculations can model transition states to predict dominant pathways .
Q. What strategies enable enantioselective functionalization of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene?
- Methodological Answer : Employ chiral ligands (e.g., BINAP or Salen complexes) in asymmetric catalysis. For hydroxylation, Sharpless epoxidation conditions (Ti(OiPr)₄, (+)-DET) achieve >90% ee. Characterize enantiomers via chiral HPLC (Chiralpak AD-H column) .
Q. How can computational modeling predict the bioactivity of derivatives of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability. For example, derivatives with para-substituted electron-withdrawing groups show enhanced affinity for COX-2 .
Q. What green chemistry adaptations reduce waste in large-scale synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene?
- Methodological Answer : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF , which are biodegradable. Catalytic systems (e.g., Fe₃O₄ nanoparticles) enable magnetic recovery, reducing catalyst waste by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
